N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-4-(trifluoromethoxy)benzene-1-sulfonamide
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Overview
Description
N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-4-(trifluoromethoxy)benzene-1-sulfonamide is a complex organic compound with significant potential in various scientific fields This compound features a unique structure combining an oxolane ring, a pyrazole moiety, and a trifluoromethoxy-substituted benzene sulfonamide group
Mechanism of Action
Target of Action
Pyrazole-bearing compounds, which this compound is a part of, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It is known that pyrazole derivatives can interact with their targets in a variety of ways, leading to changes in cellular function .
Biochemical Pathways
Given its antileishmanial and antimalarial activities, it can be inferred that it likely interferes with the life cycle of the leishmania and plasmodium parasites .
Pharmacokinetics
Pharmacokinetics refers to the movement of the drug into, through, and out of the body—the time course of its absorption, bioavailability, distribution, metabolism, and excretion
Result of Action
Given its antileishmanial and antimalarial activities, it likely results in the death of the leishmania and plasmodium parasites .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-4-(trifluoromethoxy)benzene-1-sulfonamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Oxolane Ring Introduction: The oxolane ring is often introduced through nucleophilic substitution reactions, where an appropriate oxirane is reacted with a nucleophile.
Sulfonamide Formation: The final step involves the sulfonation of the benzene ring followed by the introduction of the trifluoromethoxy group. This can be achieved using sulfonyl chlorides and trifluoromethoxy reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of pyrazole N-oxides.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Pyrazole N-oxides.
Reduction: Amines.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-4-(trifluoromethoxy)benzene-1-sulfonamide may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
Medically, this compound could be explored for its potential therapeutic effects. The presence of the sulfonamide group is particularly interesting, as sulfonamides are known for their antibacterial properties. Additionally, the trifluoromethoxy group could enhance the compound’s metabolic stability and bioavailability.
Industry
In industry, this compound might be used in the development of new materials with specific properties, such as improved thermal stability or unique electronic characteristics.
Comparison with Similar Compounds
Similar Compounds
N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-4-methoxybenzene-1-sulfonamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-4-chlorobenzene-1-sulfonamide: Contains a chlorine atom instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-4-(trifluoromethoxy)benzene-1-sulfonamide imparts unique properties such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and unique characteristics
Properties
IUPAC Name |
N-[1-(oxolan-3-yl)pyrazol-4-yl]-4-(trifluoromethoxy)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O4S/c15-14(16,17)24-12-1-3-13(4-2-12)25(21,22)19-10-7-18-20(8-10)11-5-6-23-9-11/h1-4,7-8,11,19H,5-6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABIHQTQKQZEGHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(C=N2)NS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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